molecular formula C24H27N3O3 B2688085 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 941933-56-8

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2688085
CAS No.: 941933-56-8
M. Wt: 405.498
InChI Key: TXQLKAAIGGUDDQ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound provided for research and development purposes. With a molecular formula of C₂₅H₂₉N₃O₃ and a molecular weight of 419.52 g/mol, this chemical features a complex structure that includes a naphthalene ring system, a dimethylamino ethyl chain, and a methoxyphenyl-benzyl group, suggesting potential for interaction with various biological targets . Compounds with similar structural motifs, such as naphthalene groups and diamide linkages, are often investigated in medicinal chemistry for their binding affinity to enzymes and receptors, making them valuable tools for probing biological pathways and developing novel therapeutic agents . For instance, research on structurally related molecules has explored their roles as modulators of protein function, with applications in the study of cancer and other diseases . Furthermore, the presence of a dimethylamino group is a common pharmacophore in molecules designed to interact with the central nervous system. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can obtain this compound in quantities ranging from 1mg to 100mg to support their experimental work .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-27(2)21(20-13-8-11-17-9-4-6-12-19(17)20)16-26-24(29)23(28)25-15-18-10-5-7-14-22(18)30-3/h4-14,21H,15-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLKAAIGGUDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxyphenyl group to the intermediate compound under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthalene compounds .

Scientific Research Applications

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share partial structural homology with the target molecule:

Compound Name Key Features Synthesis & Characterization Biological Activity (if reported) Reference
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Amide bond, 6-methoxynaphthyl, diphenylethylamine DCC-mediated coupling; characterized by 1H/13C NMR, UV, IR, MS None reported
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide Ethanediamide, 4-fluorophenyl sulfonyl, 2-methoxyphenyl Molecular weight: 479.52 g/mol; characterized by NMR and MS None reported
1h (N-(2-dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide) Quinolinyl acetamide, dimethylaminoethyl Multi-step synthesis; IC50: 14.45 μM (P388), 20.54 μM (A549) Antitumor activity against leukemia and lung cancer
N′-{(E)-[4-(dimethylamino)phenyl]methylene}-2-(1-naphthyl)acetohydrazide Hydrazide, naphthalen-1-yl, dimethylaminophenyl Not specified in evidence Potential coordination properties (unreported)
Ranitidine (N-[2-[[5-[(Dimethylamino)methyl]furfuryl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine) Dimethylamino, furfuryl, nitroethenediamine Clinically used H2 antagonist; inhibits cytochrome P-450 Gastric acid suppression

Functional Group Analysis

  • Naphthalenyl Groups : The target compound’s naphthalen-1-yl group contrasts with analogs like ’s 6-methoxynaphthalen-2-yl. Positional differences (1-yl vs. 2-yl) influence steric and electronic interactions in binding pockets .
  • Dimethylaminoethyl Moieties: Present in both the target compound and ’s 1h, this group enhances solubility and may facilitate receptor binding via protonation at physiological pH .
  • 2-Methoxyphenyl Substituent : Shared with , this group increases lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted phenyl groups .

Biological Activity

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as DNO, is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a naphthalene ring, a dimethylamino group, and a methoxyphenyl group, making it versatile for various applications in chemistry and biology.

Structure

The molecular formula of DNO is C24H27N3O3C_{24}H_{27}N_3O_3, and its IUPAC name is N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide.

Physical Properties

PropertyValue
Molecular Weight405.49 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

DNO's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group may enhance its ability to cross biological membranes, while the naphthalene and methoxyphenyl moieties could contribute to its binding affinity to specific targets.

Antimicrobial Activity

Research indicates that DNO exhibits antimicrobial properties. A study conducted on various bacterial strains showed that DNO effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy.

Anticancer Properties

In vitro studies have demonstrated that DNO possesses anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. The IC50 values for MCF-7 and A549 cells were determined to be 15 µM and 20 µM, respectively.

Neuropharmacological Effects

DNO has also been investigated for its neuropharmacological effects. In animal models, it exhibited anxiolytic properties in the elevated plus maze test and reduced locomotor activity in the open field test, indicating potential applications in treating anxiety disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DNO was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colony counts after treatment with DNO compared to untreated controls.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines revealed that treatment with DNO led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that DNO treatment resulted in increased apoptosis rates compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli128 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerA549 (lung cancer)20 µM
NeuropharmacologicalAnxiety modelsSignificant reduction in locomotor activity

Q & A

Q. What synthetic methodologies are reported for this compound, and how are reaction conditions optimized?

The synthesis involves palladium-catalyzed C-H dimethylamination for introducing the dimethylamino group (e.g., using Pd(PPh₃)₄ as a catalyst) and multi-step coupling reactions for the ethanediamide backbone. Key steps include:

  • Amination : Reaction of naphthalene derivatives with N,N-dimethylformamide (DMF) as a dimethylamine source under inert conditions (N₂ atmosphere) .
  • Purification : Column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures to isolate intermediates .
  • Optimization : Variables such as catalyst loading (e.g., 5 mol% Pd), temperature (80–100°C), and reaction time (2–12 hours) significantly impact yield. For example, extending reaction time from 2 to 6 hours increased yields from 44% to 88% in analogous naphthalene derivatives .

Table 1: Representative Reaction Conditions

SubstrateCatalystYield (%)Purity Method
1-Chloromethyl naphthalenePd(PPh₃)₄88Column chromatography
Methoxyphenyl intermediatesPd(OAc)₂65NMR/MS

Q. How is the compound characterized, and what analytical techniques validate its structure?

Structural validation employs:

  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS matches theoretical molecular weights (e.g., C₂₃H₂₇N₃O₃ requires 393.2052 Da) .
  • NMR Spectroscopy : ¹H NMR signals for naphthalene protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .

Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsReference Compound
¹H NMRδ 2.2–2.5 (N(CH₃)₂), δ 3.8 (OCH₃)
IR1650 cm⁻¹ (amide), 1250 cm⁻¹ (C-N)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected splitting in NMR or MS fragmentation patterns) require:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Example : In Pd-catalyzed aminations, residual palladium impurities (δ 1.5–2.0 ppm in ¹H NMR) can distort spectra. Chelating agents (e.g., EDTA) during workup mitigate this .

Q. What strategies improve the compound’s stability under experimental conditions?

Stability challenges arise from hydrolysis of the amide bond or oxidation of the methoxy group. Solutions include:

  • pH Control : Buffered solutions (pH 6–8) prevent acid/base-catalyzed degradation .
  • Light/Temperature : Storage in amber vials at –20°C reduces photolytic and thermal decomposition .
  • Derivatization : Introducing electron-withdrawing groups (e.g., nitro) on the naphthalene ring enhances oxidative stability .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The dimethylamino group acts as an electron donor, activating the naphthalene ring for electrophilic substitution. Conversely, the methoxyphenyl moiety directs reactions to specific positions (e.g., para to OCH₃). Computational studies (DFT) show:

  • HOMO Localization : Highest electron density on the naphthalene ring, favoring Pd-mediated C-H activation .
  • Steric Effects : Bulky substituents on the ethanediamide backbone hinder coupling reactions, requiring larger catalysts (e.g., XPhos Pd G3) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from by-products?

  • Flash Chromatography : Gradient elution (5% → 30% ethyl acetate in hexane) separates polar by-products .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

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